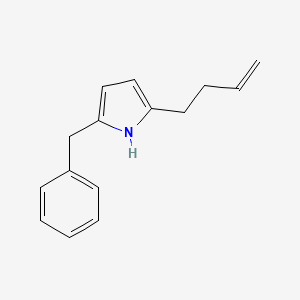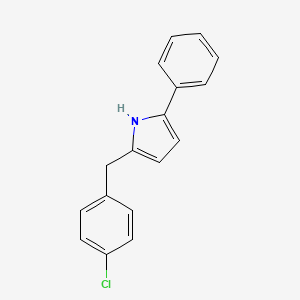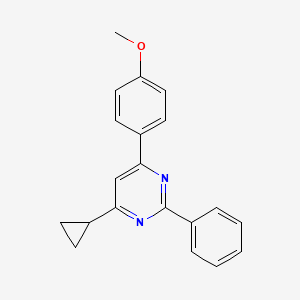
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine is a synthetic molecule that has been studied for its potential applications in several fields of scientific research. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has been studied for its potential applications in several fields of scientific research. It has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of thymidylate, a precursor of DNA synthesis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and carcinogens.
Mecanismo De Acción
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine acts as an inhibitor of the enzymes DHFR, AChE, and GST by binding to the active site of the enzyme and blocking its activity. The binding of the molecule to the enzyme is facilitated by hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, it has been studied for its potential effects on apoptosis, cell proliferation, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is relatively nontoxic and has a low potential for causing adverse side effects. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can limit its bioavailability. Additionally, its mechanism of action is not well-understood, which can limit its efficacy.
Direcciones Futuras
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several potential future directions of research. These include further investigation into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential applications as an inhibitor of enzymes involved in the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, further research could be conducted into its potential as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Finally, further research could be conducted into the development of more effective and selective synthesis methods for the molecule.
Métodos De Síntesis
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine can be synthesized using a variety of methods, such as the Biginelli reaction, the Ugi reaction, the Passerini reaction, and the Mannich reaction. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, an aryl ketone, and an α-amino acid. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an isocyanide, an aryl ketone, and an amine. The Passerini reaction is a three-component reaction that involves the reaction of an aldehyde, an isocyanide, and an aryl ketone. The Mannich reaction is a three-component reaction that involves the reaction of an aldehyde, an amine, and an acid chloride.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-27-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)26-23(25-21)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKPRCIXCSDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)






